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Introduction to Loop-mediated Isothermal
Amplification (LAMP)
Loop-mediated Isothermal Amplification (LAMP) is a powerful and versatile nucleic acid

amplification technique that has emerged as a valuable tool for the rapid and sensitive

detection of infectious diseases.[1][2] Unlike the polymerase chain reaction (PCR), which

requires thermal cycling, LAMP is conducted at a constant temperature, typically between 60-

65°C.[1][2][3] This isothermal nature simplifies the instrumentation requirements, making it

highly suitable for point-of-care and field settings.[4] The technique utilizes a unique set of four

to six primers that recognize six to eight distinct regions on the target DNA, ensuring high

specificity.[3] Amplification is carried out by a DNA polymerase with strand displacement

activity, leading to the accumulation of a large amount of amplified product in a short time, often

within 30-60 minutes.[2] For RNA targets, the inclusion of a reverse transcriptase enables a

one-step Reverse Transcription LAMP (RT-LAMP) assay.[1]

Key Advantages of LAMP in Infectious Disease
Diagnostics:
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Rapidity: Results are typically obtained within an hour, significantly faster than traditional

culture-based methods or even PCR.[2]

High Sensitivity and Specificity: The use of multiple primers targeting distinct regions of the

pathogen's genome contributes to its high specificity.[3] LAMP has been shown to be as

sensitive as, and in some cases more sensitive than, PCR.[5]

Isothermal Reaction: The constant temperature requirement eliminates the need for a

thermal cycler, allowing for the use of simple heating blocks or even water baths.[3][4]

Robustness: LAMP is known to be more tolerant to inhibitors present in clinical samples

compared to PCR.[4]

Simple Visual Detection: The amplification products can be detected by the naked eye

through various methods, including turbidity, fluorescence, or color change, simplifying the

interpretation of results.[3][6]

Applications in Infectious Disease Diagnostics
LAMP assays have been successfully developed for the detection of a wide range of infectious

agents, including bacteria, viruses, and parasites.

Bacterial Infections
LAMP provides a rapid alternative to conventional culture methods for the diagnosis of bacterial

infections, which can often be time-consuming.[7] It has been applied to detect various

bacterial pathogens in clinical samples such as respiratory secretions, blood, and urine.

Quantitative Performance Data
The following tables summarize the performance of various LAMP assays for the detection of

different infectious agents as reported in the literature.

Table 1: Performance of LAMP Assays for Bacterial Pathogens
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Pathogen
Sample
Type

Target
Gene

Limit of
Detection
(LOD)

Sensitivit
y

Specificit
y

Referenc
e

Staphyloco

ccus

aureus

Bronchoalv

eolar

Lavage

femA
10²

CFU/mL
86.3% 100% [7][8]

Escherichi

a coli

Bronchoalv

eolar

Lavage

uidA
10²

CFU/mL
86.3% 100% [7][8]

Klebsiella

pneumonia

e

Bronchoalv

eolar

Lavage

ureA
10²

CFU/mL
86.3% 100% [7][8]

Pseudomo

nas

aeruginosa

Bronchoalv

eolar

Lavage

toxA
10²

CFU/mL
86.3% 100% [7][8]

Mycobacte

rium

tuberculosi

s

Sputum gyrB
5 copies/

µL

100%

(smear

positive)

98% [9][10]

Table 2: Performance of RT-LAMP Assays for Viral Pathogens
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Pathogen
Sample
Type

Target
Gene

Limit of
Detection
(LOD)

Sensitivit
y

Specificit
y

Referenc
e

SARS-

CoV-2
Saliva N gene

62 viral

copies/reac

tion

100% 100% [10][11]

Zika Virus
Urine,

Serum
NS2A

1 genome

equivalent
High High [12]

Zika Virus Saliva Capsid

6 RNA

copies/reac

tion

High High [3]

Dengue

Virus
Serum CprM

10

copies/reac

tion

95.8% 100%

Influenza A

(H1N1)

Nasophary

ngeal swab
HA

10

copies/reac

tion

100% 100% [13]

Table 3: Performance of LAMP Assays for Parasitic Pathogens
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Pathogen
Sample
Type

Target
Gene

Limit of
Detection
(LOD)

Sensitivit
y

Specificit
y

Referenc
e

Leishmania

spp.
Skin biopsy 18S rDNA

10

parasites/

mL

95% 86% [6][14]

Leishmania

spp.

Whole

blood
kDNA - 92% 100% [6]

Plasmodiu

m

falciparum

Blood 18S rRNA

5

parasites/

µL

98.2% 100%

Trypanoso

ma cruzi
Blood

Satellite

DNA

0.1

parasite

eq/mL

96.5% 98.2%

Experimental Protocols
General LAMP Workflow
The general workflow for a LAMP assay is straightforward and can be adapted for various

sample types and target pathogens.
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Sample Preparation
LAMP Reaction

Result Detection

Clinical Sample
(e.g., Blood, Saliva, Swab)

Nucleic Acid Extraction
(DNA/RNA)

Prepare Master Mix:
- Bst DNA Polymerase

- dNTPs
- Primers (FIP, BIP, F3, B3, Loop)

- Buffer

Isothermal Incubation
(60-65°C, 30-60 min) Visual Detection

Turbidity

Fluorescence

Colorimetric

Click to download full resolution via product page

A generalized workflow for a typical LAMP assay.

Detailed Protocol: Colorimetric RT-LAMP for Viral RNA
Detection (e.g., SARS-CoV-2)
This protocol is adapted for the colorimetric detection of viral RNA from clinical samples.

1. Materials:

RT-LAMP Master Mix (2X): Containing Bst 2.0 WarmStart DNA Polymerase, WarmStart RTx

Reverse Transcriptase, dNTPs, and reaction buffer.

Primer Mix (10X): A mixture of FIP, BIP, F3, B3, and Loop primers specific to the target viral

RNA.

Colorimetric Agent: pH-sensitive dye (e.g., phenol red) for visual detection.

Nuclease-free water.

Clinical Sample: RNA extracted from nasopharyngeal swabs, saliva, etc.

Positive and Negative Controls.
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2. Reaction Setup (per 25 µL reaction):

Component Volume (µL) Final Concentration

2X RT-LAMP Master Mix 12.5 1X

10X Primer Mix 2.5 1X

RNA Sample 5.0 -

Nuclease-free water 5.0 -

Total Volume 25.0

3. Procedure:

Thaw all components on ice.

In a sterile, nuclease-free tube, prepare the RT-LAMP reaction mix by combining the master

mix, primer mix, and nuclease-free water.

Gently mix the components by pipetting up and down.

Add 20 µL of the reaction mix to individual reaction tubes.

Add 5 µL of the RNA sample (or positive/negative control) to the respective tubes.

Cap the tubes and briefly centrifuge to collect the contents at the bottom.

Incubate the reactions at 65°C for 30 minutes in a heat block or water bath.

After incubation, visually inspect the color of the reaction. A color change from pink/purple to

yellow indicates a positive result, while a negative result will remain pink/purple.[9]

Visualizing the LAMP Mechanism and Detection
The Core Mechanism of LAMP
The LAMP reaction is initiated by the binding of the inner primers (FIP and BIP) to the target

DNA, followed by strand displacement synthesis by the Bst DNA polymerase. This creates a
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stem-loop structure that serves as the template for subsequent exponential amplification.

Target DNA

Inner Primer (FIP) Binding
and Strand Invasion

First Strand Synthesis

Outer Primer (F3) Binding
and Strand Displacement

Self-priming from FIP loop
(Stem-loop DNA formation)

BIP-initiated DNA Synthesis

Exponential Amplification Cycle:
- Strand displacement

- Loop formation
- Elongation

Cauliflower-like DNA Structures
(High copy number)
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The core reaction steps of the LAMP process.

Methods of LAMP Product Detection
A key advantage of LAMP is the variety of simple methods available for detecting the amplified

product.

Detection Methods

LAMP Amplification Product
(High concentration of DNA)

Turbidity Measurement
(Magnesium pyrophosphate precipitate)

Fluorescence Detection
(Intercalating dyes, e.g., SYBR Green)

Colorimetric Assay
(pH change detected by indicator dye)

Agarose Gel Electrophoresis
(Ladder-like pattern)

Click to download full resolution via product page

Common methods for detecting LAMP amplification products.

Conclusion
Loop-mediated Isothermal Amplification has proven to be a robust, rapid, and sensitive

technology for the detection of a wide array of infectious pathogens. Its operational simplicity

and compatibility with various detection formats make it an invaluable tool for both laboratory-

based diagnostics and point-of-care testing, particularly in resource-limited settings. The

continued development and optimization of LAMP-based assays are poised to further enhance

our capabilities in the timely diagnosis and management of infectious diseases.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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